

# Application Notes: Intracellular pH Measurement Using Pyranine

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## Compound of Interest

Compound Name: *Pyrenetetrasulfonic acid*

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## Introduction

Intracellular pH (pHi) is a critical parameter that regulates a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. Accurate measurement of pHi is therefore essential for researchers in various fields, from fundamental cell biology to drug development. Pyranine, also known as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), is a highly versatile and widely used fluorescent indicator for measuring pHi. Its water-solubility, membrane impermeability, and ratiometric fluorescence properties make it an excellent choice for quantifying pH within the physiological range in living cells.[1][2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pyranine for intracellular pH measurement.

## Principle of Ratiometric pH Measurement with Pyranine

Pyranine is a pH-sensitive fluorophore whose excitation spectrum changes in response to proton concentration, while its emission spectrum remains relatively constant.[2][5] The dye exists in two forms: the protonated (ROH) form, which absorbs maximally at a shorter wavelength (~405 nm), and the deprotonated (RO<sup>-</sup>) form, which absorbs at a longer wavelength (~450-465 nm).[2][3][5] Both forms emit fluorescence at the same wavelength, approximately 510 nm.[2][3]

The ratio of the fluorescence intensity emitted upon excitation at the two wavelengths (e.g., 450 nm / 405 nm) is directly proportional to the pH of the surrounding environment.[6] This

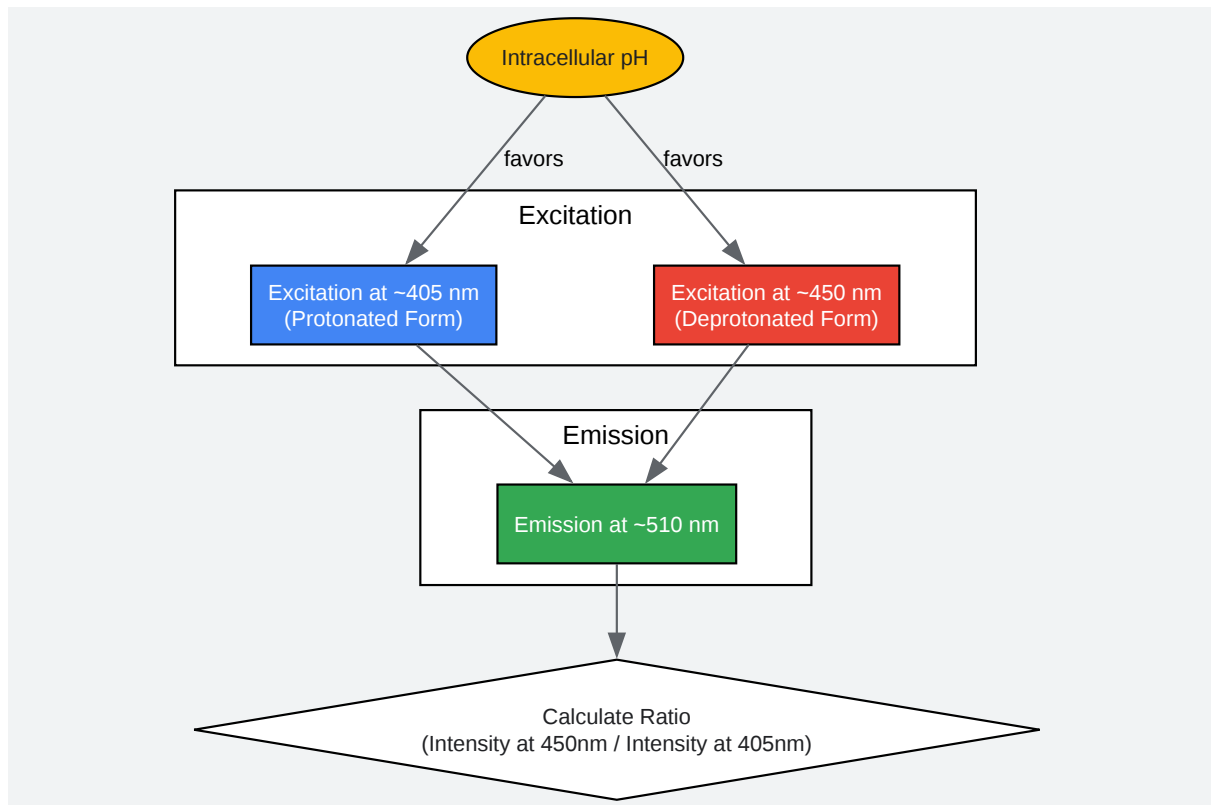
ratiometric approach offers a significant advantage as it is independent of factors that can affect fluorescence intensity, such as dye concentration, photobleaching, and cell path length, thus providing a more robust and quantitative measurement of pHi.[2] An isosbestic point, where the absorption is pH-independent, is observed around 415 nm.[5]

## Key Properties of Pyranine

The following table summarizes the key quantitative properties of pyranine for intracellular pH measurement.

Property	Value	Reference
Excitation Wavelength (Protonated)	~405 nm	[2][5]
Excitation Wavelength (Deprotonated)	~450-465 nm	[2][5][6]
Isosbestic Point	~415 nm	[5]
Emission Wavelength	~510 nm	[2][3]
pKa (in vitro)	~7.2 - 7.68	[5][7][8]
pKa (in situ)	~7.82	[5]
Detectable pH Range	~5.5 - 8.5	[2][3]

## Visualizing the Principle of Ratiometric Measurement



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Caption: Ratiometric measurement principle of pyranine.

## Experimental Protocols

### Materials and Reagents

- Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Nigericin
- High potassium buffer (e.g., 140 mM KCl, 1 mM MgCl<sub>2</sub>, 2 mM EGTA, 10 mM HEPES)

- Buffers of known pH for calibration
- Fluorescence microscope or plate reader with excitation wavelength switching capabilities

## Protocol 1: Cell Loading of Pyranine

Due to its high negative charge, pyranine does not readily cross cell membranes.<sup>[3]</sup> Therefore, specific loading methods are required. The choice of method depends on the cell type and experimental requirements.

### A. Loading by Endocytosis (for Organellar pH)

This method is suitable for measuring the pH of endocytic organelles.<sup>[6][9]</sup>

- Prepare a stock solution of pyranine (e.g., 10-50 mM in water).
- Incubate cells with culture medium containing 1-5 mg/mL of pyranine for a sufficient time to label the endosomal-lysosomal pathway (e.g., 1-4 hours).<sup>[9]</sup>
- Wash the cells thoroughly with fresh, pyranine-free medium to remove extracellular dye.<sup>[9]</sup>
- The cells are now ready for imaging and pH<sub>i</sub> measurement.

### B. Loading by Scrape-Loading

This mechanical loading method is suitable for adherent cells.<sup>[5]</sup>

- Grow cells to confluency on a culture dish.
- Remove the culture medium and briefly wash the cells with PBS.
- Add a small volume of a pyranine solution (e.g., 1-10 mM in PBS) to the cells.
- Gently scrape the cells from the dish using a rubber policeman or cell scraper.
- Transfer the cell suspension to a tube and allow the cells to recover for a period (e.g., 30-60 minutes) to allow the membranes to reseal.

- Wash the cells to remove extracellular pyranine and resuspend in the desired experimental buffer.

## C. Loading via Purinergic Receptors (P2X<sub>7</sub>)

This method is applicable to cells expressing P2X<sub>7</sub> receptors, such as macrophages.[\[10\]](#)[\[11\]](#)

- Prepare a loading buffer containing pyranine (e.g., 1-5 mM) and a P2X<sub>7</sub> receptor agonist (e.g., ATP).
- Incubate the cells in the loading buffer for a short period (e.g., 5-15 minutes) to allow pore formation and dye entry.
- Remove the loading buffer and wash the cells with fresh medium to allow the pores to close and to remove extracellular dye.
- Allow the cells to recover before proceeding with measurements.

## D. Loading by Hypotonic Stress

This is a more general method applicable to a wider range of cell types.[\[10\]](#)[\[11\]](#)

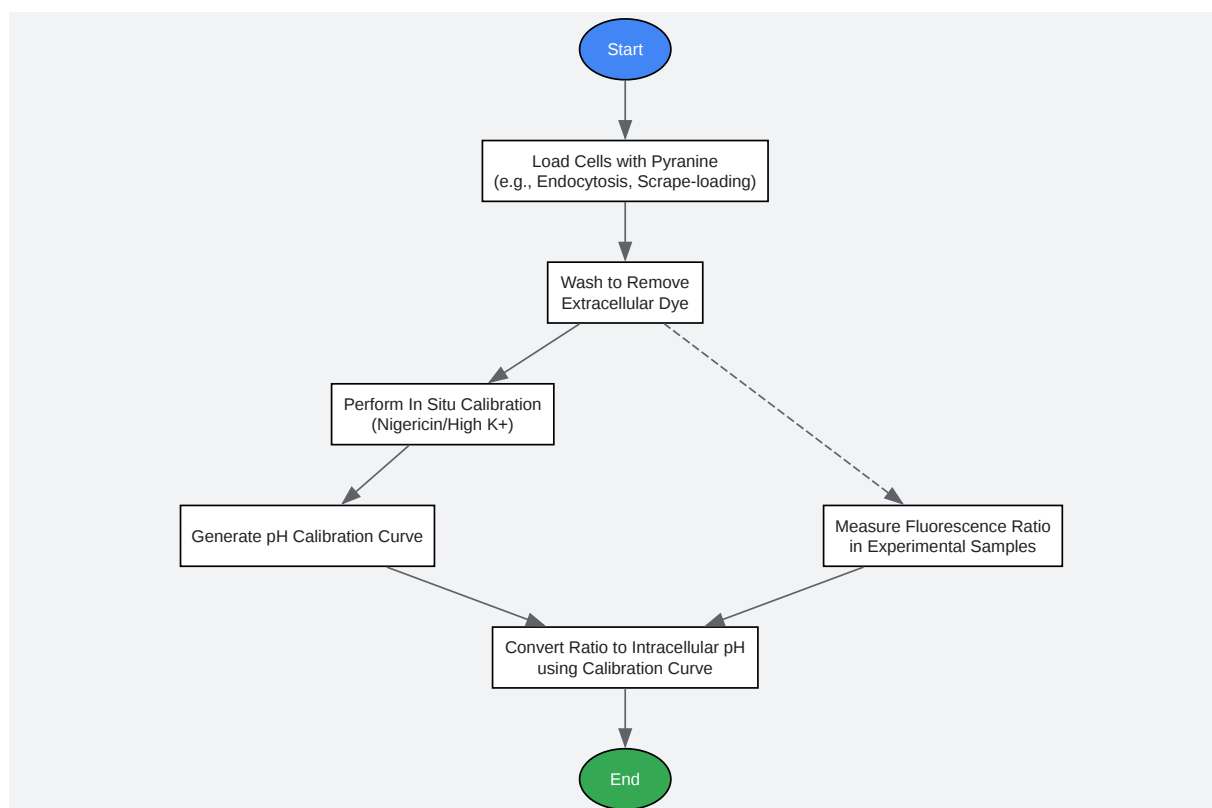
- Prepare a hypotonic buffer containing pyranine (e.g., 1-5 mM).
- Briefly expose the cells to the hypotonic pyranine solution (e.g., 1-5 minutes). This will cause the cells to swell and transiently increase membrane permeability.
- Return the cells to an isotonic buffer to allow them to recover their volume and for the membrane to reseal.
- Wash the cells to remove extracellular dye.

## Protocol 2: In Situ Calibration of Intracellular Pyranine Fluorescence

For accurate pHi measurements, it is crucial to perform an in situ calibration.[\[6\]](#)[\[9\]](#) This involves equilibrating the intracellular and extracellular pH using an ionophore like nigericin in a high potassium buffer.

- Load the cells with pyranine using one of the methods described above.
- Prepare a series of calibration buffers with known pH values (e.g., ranging from 5.5 to 8.5) containing high potassium and the proton ionophore nigericin (e.g., 5-10  $\mu$ M).
- Incubate the pyranine-loaded cells in each calibration buffer for a sufficient time (e.g., 5-10 minutes) to allow the intracellular pH to equilibrate with the extracellular pH.
- For each pH point, measure the fluorescence intensity at the two excitation wavelengths (e.g., 450 nm and 405 nm) while keeping the emission wavelength constant ( $\sim$ 510 nm).
- Calculate the ratio of the fluorescence intensities (e.g.,  $F_{450}/F_{405}$ ) for each known pH value.
- Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into pHi values.

## Visualizing the Experimental Workflow



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Caption: Experimental workflow for intracellular pH measurement.

## Data Analysis and Interpretation

The relationship between the fluorescence ratio and pH can often be described by a sigmoidal function. A common approach is to fit the calibration data to the following equation:

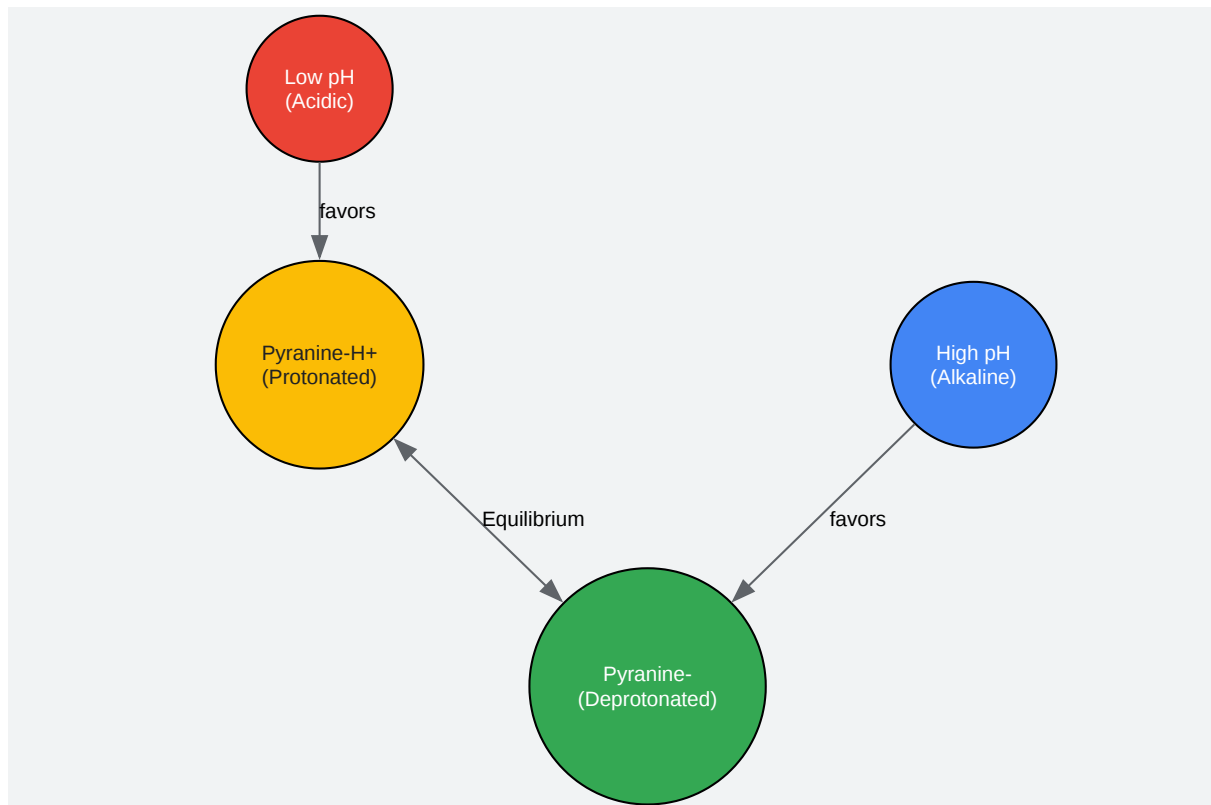
$$\text{Ratio} = R_{\min} + (R_{\max} - R_{\min}) / (1 + 10^{(\text{pKa} - \text{pH})})$$

Where:

- $R_{\min}$  is the ratio at very low pH.
- $R_{\max}$  is the ratio at very high pH.
- pKa is the apparent dissociation constant of the dye in the intracellular environment.

Once the parameters of the calibration curve are determined, the pHi of experimental samples can be calculated by rearranging the equation to solve for pH.

## Visualizing the pH-Dependent Fluorescence Change



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Caption: pH-dependent equilibrium of pyranine.

## Conclusion

Pyranine is a powerful tool for the quantitative measurement of intracellular pH. By following the detailed protocols for cell loading and in situ calibration provided in these application notes, researchers can obtain accurate and reliable data on pHi dynamics. This information is invaluable for understanding the complex roles of pH in cellular function and for the development of novel therapeutic strategies.

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